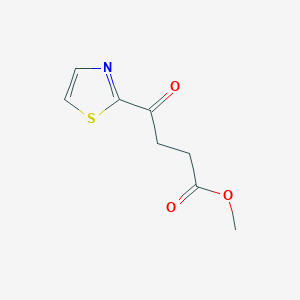

Methyl 4-oxo-4-(thiazol-2-yl)butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-oxo-4-(thiazol-2-yl)butanoate” is a chemical compound with the formula C8H9NO3S. It has a molecular weight of 199.23 . Thiazoles, which include this compound, are important heterocyclics exhibiting diverse biological activities .

Synthesis Analysis

The synthesis of compounds similar to “Methyl 4-oxo-4-(thiazol-2-yl)butanoate” has been reported in various studies. For instance, one study describes the synthesis of 4-oxo-2-butenoic acids by microwave-assisted aldol-condensation . Another study discusses the synthesis of thiazolyl-pyrazole derivatives .Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .Physical And Chemical Properties Analysis

Thiazole, which is a component of “Methyl 4-oxo-4-(thiazol-2-yl)butanoate”, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Methyl 4-oxo-4-(thiazol-2-yl)butanoate derivatives have shown promising applications in anticancer research. For instance, thiazolyl-pyrazole derivatives exhibited binding affinities against the epidermal growth factor receptor kinase (EGFR), a target in cancer therapy, indicating their potential as anticancer agents. Some of these compounds demonstrated activities comparable to standard drugs against human liver carcinoma cell lines (Sayed et al., 2019).

Antimicrobial Activity

Various derivatives of Methyl 4-oxo-4-(thiazol-2-yl)butanoate have been synthesized and shown significant antimicrobial activities. This includes effectiveness against bacterial strains such as E. coli and various fungal pathogens. Such compounds offer potential routes for the development of new antimicrobial agents (Raval et al., 2012), (Mostafa et al., 2013).

Fungicidal Activities

Some derivatives, particularly those containing a 2-aryl-thiazole scaffold, have been designed and evaluated for fungicidal activities. These compounds showed promising results against various fungal pathogens, indicating their potential as fungicides (Huang et al., 2021).

Potential in Enzyme Inhibition

Certain derivatives have shown potential in inhibiting enzymes like DNA gyrase, which is significant in cancer research and treatment. This suggests the possibility of these compounds in the development of new therapeutic agents targeting specific enzymes (Yurttaş et al., 2022).

Applications in Chromatography

Methyl 4-oxo-4-(thiazol-2-yl)butanoate derivatives have been used as fluorogenic labeling reagents in high-performance liquid chromatography (HPLC) for the determination of biologically important thiols. This highlights their utility in analytical chemistry, especially in pharmaceutical analysis (Gatti et al., 1990).

Probing and Detection Applications

Derivatives have been used in the synthesis of probes for detecting ions like Cr3+ in living cells, demonstrating their application in biochemical and environmental analysis (Mani et al., 2018).

Potential in Organotin Chemistry

The compound and its derivatives have been explored in organotin(IV) chemistry, revealing potential biological activities like antibacterial, antifungal, and antileishmanial activities. Such studies open new avenues in the field of medicinal chemistry (Javed et al., 2015).

Eigenschaften

IUPAC Name |

methyl 4-oxo-4-(1,3-thiazol-2-yl)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-12-7(11)3-2-6(10)8-9-4-5-13-8/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSURTUUVBVGBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)C1=NC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![Tert-butyl 3-[1-hydroxy-1-(3-phenylmethoxyphenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2434933.png)

![7-[(4-Fluorophenyl)methyl]-3-methyl-8-(propylamino)purine-2,6-dione](/img/structure/B2434934.png)

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2434943.png)

![(4-{[2-(Dimethylamino)ethyl]amino}phenyl)methanamine hydrochloride](/img/structure/B2434946.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2434947.png)

![3,4-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2434948.png)

![8-fluoro-3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2434950.png)

![4-(4-Methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B2434952.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2434953.png)